glucagon receptor antagonists-1

Descripción general

Descripción

Los antagonistas del receptor de glucagón-1 son una clase de compuestos que inhiben la acción del glucagón al bloquear su receptor, el receptor de glucagón. El glucagón es una hormona que desempeña un papel crucial en el metabolismo de la glucosa al promover la liberación de glucosa del hígado al torrente sanguíneo. Al inhibir esta acción, los antagonistas del receptor de glucagón-1 pueden ayudar a regular los niveles de glucosa en sangre, lo que los convierte en una prometedora opción terapéutica para afecciones como la diabetes mellitus tipo 2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de los antagonistas del receptor de glucagón-1 generalmente implica múltiples pasos, incluida la formación de intermedios clave y las reacciones de acoplamiento finales. Las rutas sintéticas específicas pueden variar según la estructura antagonista deseada. Las condiciones de reacción comunes incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de antagonistas del receptor de glucagón-1 a menudo implica síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos permiten la producción eficiente del compuesto mientras se mantienen estrictos estándares de control de calidad. Se emplean técnicas de purificación como la cristalización y la cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Los antagonistas del receptor de glucagón-1 pueden sufrir diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.

Sustitución: Nucleófilos como haluros, electrófilos como haluros de alquilo y solventes y catalizadores apropiados.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en la molécula de antagonista del receptor de glucagón-1. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Type 1 Diabetes Management

Recent studies have highlighted the efficacy of GRAs in managing T1D. For instance, volagidemab, an antagonistic monoclonal antibody targeting GCGR, was evaluated in a phase 2 clinical trial as an adjunct to insulin therapy. The trial demonstrated significant reductions in daily insulin use and improvements in hemoglobin A1c (HbA1c) levels among participants . This indicates that GRAs can effectively complement existing insulin therapies by mitigating the effects of glucagon.

Type 2 Diabetes Management

In T2D, GRAs have shown promise in enhancing glycemic control by increasing levels of glucagon-like peptide-1 (GLP-1), which is beneficial for insulin secretion. Research has demonstrated that treatment with GCGR monoclonal antibodies can elevate GLP-1 levels while simultaneously lowering blood glucose levels . This dual effect not only improves glycemic control but also promotes L-cell proliferation in the gut, enhancing endogenous GLP-1 production .

Case Study: Volagidemab in Type 1 Diabetes

- Objective : Evaluate the safety and efficacy of volagidemab.

- Findings : Significant reduction in daily insulin requirements and improved HbA1c levels were observed at week 13. The study also reported a favorable safety profile with minimal hypoglycemic events .

Clinical Trial: LY2409021 in Type 2 Diabetes

- Objective : Assess the effects of LY2409021 on glucose metabolism.

- Outcomes : The antagonist reduced serum glucose levels by preventing glucagon receptor activation. It also showed potential for reducing glycemic volatility, maintaining glucose levels within a target range .

Comparative Efficacy of Glucagon Receptor Antagonists

| Compound | Condition | Primary Outcome | Secondary Outcomes |

|---|---|---|---|

| Volagidemab | T1D | Reduced daily insulin use | Improved HbA1c, reduced hypoglycemic events |

| LY2409021 | T2D | Decreased serum glucose | Increased GLP-1 levels, improved glucose tolerance |

| REMD 2.59 | T2D | Lowered blood glucose | Enhanced L-cell proliferation and GLP-1 production |

Mecanismo De Acción

El mecanismo de acción de los antagonistas del receptor de glucagón-1 implica la inhibición del receptor de glucagón, lo que evita que el glucagón se una y active su receptor. Esta inhibición conduce a una disminución en la liberación de glucosa del hígado al torrente sanguíneo, lo que ayuda a regular los niveles de glucosa en sangre. Los objetivos moleculares y las vías involucradas incluyen el receptor de glucagón y las vías de señalización descendentes como la vía del monofosfato de adenosina cíclico (cAMP) .

Compuestos similares:

Agonistas del receptor del péptido similar al glucagón-1: Estos compuestos activan el receptor del péptido similar al glucagón-1, lo que lleva a un aumento de la secreción de insulina y una disminución de la liberación de glucagón.

Inhibidores de la dipeptidil peptidasa-4: Estos compuestos inhiben la enzima dipeptidil peptidasa-4, que descompone las hormonas incretinas como el péptido similar al glucagón-1, mejorando así sus efectos.

Singularidad: Los antagonistas del receptor de glucagón-1 son únicos en su capacidad de inhibir directamente el receptor de glucagón, lo que proporciona un enfoque específico para regular los niveles de glucosa en sangre. A diferencia de los agonistas del receptor del péptido similar al glucagón-1 y los inhibidores de la dipeptidil peptidasa-4, que afectan indirectamente la acción del glucagón, los antagonistas del receptor de glucagón-1 ofrecen un medio más directo y potencialmente más eficaz para controlar la hiperglucemia .

Comparación Con Compuestos Similares

Glucagon-like peptide-1 receptor agonists: These compounds activate the glucagon-like peptide-1 receptor, leading to increased insulin secretion and decreased glucagon release.

Dipeptidyl peptidase-4 inhibitors: These compounds inhibit the enzyme dipeptidyl peptidase-4, which breaks down incretin hormones like glucagon-like peptide-1, thereby enhancing their effects.

Uniqueness: Glucagon receptor antagonists-1 are unique in their ability to directly inhibit the glucagon receptor, providing a targeted approach to regulating blood glucose levels. Unlike glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors, which indirectly affect glucagon action, this compound offer a more direct and potentially more effective means of controlling hyperglycemia .

Actividad Biológica

Glucagon receptor antagonists (GRAs) represent a promising therapeutic avenue for managing diabetes, particularly in patients with type 2 diabetes (T2D) and type 1 diabetes (T1D). These compounds function by inhibiting the action of glucagon, a hormone that plays a crucial role in glucose metabolism. This article explores the biological activity of glucagon receptor antagonists, focusing on their mechanisms of action, efficacy in clinical studies, and implications for diabetes management.

Glucagon is secreted from pancreatic alpha cells and promotes hepatic gluconeogenesis and glycogenolysis, leading to increased blood glucose levels. In conditions such as T2D, elevated glucagon levels contribute to hyperglycemia. GRAs work by blocking the glucagon receptor (GCGR), thereby reducing glucagon's effects on glucose production in the liver. This antagonism results in improved glycemic control through several mechanisms:

- Inhibition of Hepatic Glucose Production : GRAs effectively decrease hepatic glucose overproduction, which is particularly beneficial for patients with hyperglucagonemia.

- Stimulation of GLP-1 Production : Some studies have shown that GCGR antagonism can lead to increased levels of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and lowers blood glucose levels .

- Reduction of Insulin Requirements : In T1D patients, GRAs may reduce the need for exogenous insulin by improving overall glycemic control without increasing the risk of hypoglycemia .

Clinical Efficacy

Several glucagon receptor antagonists have been evaluated in clinical trials, demonstrating significant efficacy in lowering HbA1c and fasting plasma glucose (FPG) levels.

Summary of Clinical Trials

Case Study 1: LY2409021

In a double-blind study involving T2D patients, LY2409021 was administered over 12 weeks. The results indicated a significant reduction in HbA1c levels compared to placebo, suggesting effective glycemic control without altering GLP-1 levels significantly .

Case Study 2: RVT-1502

RVT-1502 was tested in a population inadequately controlled on metformin. The study demonstrated that RVT-1502 significantly lowered HbA1c by up to 1.05% and FPG by up to 2.6 mmol/L over 12 weeks, with a favorable safety profile characterized by low incidences of hypoglycemia .

Case Study 3: Volagidemab

This monoclonal antibody was evaluated as an adjunct therapy for T1D patients. While it did not meet the primary endpoint regarding insulin use reduction, it showed a notable decrease in HbA1c levels without increasing hypoglycemic events .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of glucagon receptor antagonists:

- Increased GLP-1 Levels : GRAs have been shown to elevate circulating GLP-1 levels through mechanisms involving intestinal L-cell proliferation and enhanced GLP-1 production .

- Effects on Alpha Cells : Some peptide-based GCGR antagonists do not induce alpha-cell hyperplasia, which is crucial for maintaining normal pancreatic function while managing diabetes .

- Long-Term Safety : Ongoing research is necessary to establish the long-term safety and efficacy profiles of these compounds, particularly regarding potential liver enzyme elevations observed with some GRAs .

Propiedades

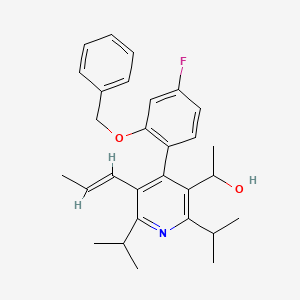

IUPAC Name |

1-[4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34FNO2/c1-7-11-24-27(26(20(6)32)29(19(4)5)31-28(24)18(2)3)23-15-14-22(30)16-25(23)33-17-21-12-9-8-10-13-21/h7-16,18-20,32H,17H2,1-6H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERVQUFQZXZOBU-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol?

A: This compound acts as a glucagon receptor antagonist []. While the exact binding interactions haven't been detailed in the provided research, it effectively blocks glucagon from binding to its receptor. This inhibition in turn prevents the downstream effects of glucagon signaling, such as the release of glucose from the liver.

Q2: The research mentions a mass balance and metabolism study. What were the main findings regarding the compound's fate in humans?

A: The study using a ¹⁴C radiolabeled version of 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol revealed that the primary route of clearance was hepatic oxidation []. This means the compound is primarily metabolized in the liver. Additionally, a small amount underwent sulfate conjugation and subsequent elimination.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.